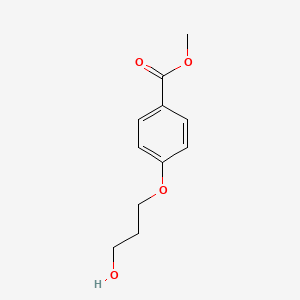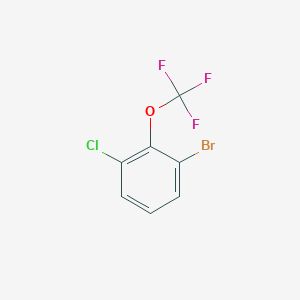
Methyl 4-(3-hydroxypropoxy)benzoate
Overview
Description
Methyl 4-(3-hydroxypropoxy)benzoate is a useful research compound. Its molecular formula is C11H14O4 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Crystal Growth and Material Properties
Methyl 4-hydroxybenzoate has been a subject of research in the field of crystal growth and material science. Vijayan et al. (2003) studied the growth of bulk single crystals of methyl 4-hydroxybenzoate using a slow evaporation solution growth technique. Their study included spectroscopic analysis and mechanical testing to determine the material properties of the crystals, which are crucial for various applications in materials science (Vijayan et al., 2003).
2. Mesophase Behavior of Aromatic Compounds
Research has also explored the effect of methyl substitution on the mesophase behavior of certain aromatic compounds. Naoum et al. (2015) investigated how lateral methyl substitution impacts the mesophase behavior of aryl 4-alkoxyphenylazo benzoates. This study is significant for understanding the liquid crystalline properties of these materials, which have implications in display technology and other advanced material applications (Naoum et al., 2015).
3. Catalytic Reduction Studies
In the field of catalysis, the reduction of methyl benzoate and benzoic acid on yttrium oxide catalysts has been studied by King and Strojny (1982). They used an infrared spectroscopic flow reactor to observe the reduction process, providing insights into catalytic mechanisms that could be applied in various chemical industries (King & Strojny, 1982).
4. Applications in Nucleic Acid Chemistry
Methyl 4-hydroxybenzoate derivatives have been used in the synthesis of protected ribonucleosides, as reported by Kempe et al. (1982). This research is important for the field of molecular biology, especially in the synthesis of oligoribonucleotides, which are key components in genetic research and drug development (Kempe et al., 1982).
5. Synthesis and Characterization of Novel Compounds
Research into the synthesis and characterization of novel compounds involving methyl 4-hydroxybenzoate derivatives is ongoing. For instance, studies have looked into the preparation and analysis of new coordination polymers and their photoluminescent properties, as reported by Wang et al. (2012). Such research contributes to the development of new materials with potential applications in optoelectronics and photonics (Wang et al., 2012).
Mechanism of Action
Mode of Action
The exact mode of action of Methyl 4-(3-hydroxypropoxy)benzoate is currently unknown due to the lack of specific studies on this compound . It’s plausible that it may interact with its targets in a manner similar to other esters, which typically act by donating or accepting a proton, leading to changes in the conformation or function of the target molecule .
Biochemical Pathways
For instance, benzoate catabolism involves the protocatechuate branch of the beta-ketoadipate pathway
Pharmacokinetics
A related compound, methyl 3,4-dihydroxybenzoate (mdhb), has been shown to exhibit fast absorption, high systemic clearance, a short half-life, and an oral bioavailability of 23% . Additionally, MDHB permeates the blood-brain barrier (BBB) and is rapidly distributed to all organs
Result of Action
The specific molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific studies on this compound . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability, its ability to reach its targets, and its overall effectiveness . Specific information on how these factors influence the action of this compound is currently unavailable .
Biochemical Analysis
Biochemical Properties
Methyl 4-(3-hydroxypropoxy)benzoate plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with cytochrome P450 enzymes, which are involved in the metabolism of various substances. The compound can act as a substrate for these enzymes, leading to its hydroxylation and subsequent metabolism . Additionally, this compound has been shown to interact with esterases, which catalyze the hydrolysis of ester bonds, resulting in the formation of benzoic acid derivatives .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). The compound can modulate the levels of ROS within cells, thereby affecting oxidative stress responses . Furthermore, this compound has been shown to impact gene expression by altering the transcriptional activity of certain genes involved in cellular metabolism and stress responses . These effects collectively contribute to changes in cellular function and homeostasis.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions . This binding can lead to the inhibition or activation of enzyme activity, depending on the nature of the interaction. For instance, this compound has been found to inhibit the activity of certain esterases, thereby preventing the hydrolysis of ester bonds . Additionally, the compound can influence gene expression by interacting with transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of modulating oxidative stress responses and gene expression . These effects are consistent over extended periods, indicating the compound’s potential for long-term biochemical applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to exert beneficial effects on cellular metabolism and stress responses . At higher doses, this compound can exhibit toxic effects, including oxidative damage and disruption of cellular homeostasis . Threshold effects have been identified, with specific dosages required to achieve desired biochemical outcomes without inducing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its hydroxylation and subsequent conversion to benzoic acid derivatives . The compound also interacts with esterases, leading to the hydrolysis of its ester bonds and the formation of hydroxypropoxybenzoic acid . These metabolic pathways are crucial for the compound’s biotransformation and elimination from the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, this compound can accumulate in certain cellular compartments, such as the cytoplasm and mitochondria, where it exerts its biochemical effects . The distribution of the compound within tissues is influenced by its physicochemical properties and interactions with cellular components.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and proteins involved in cellular metabolism . Additionally, this compound can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals . These localization patterns are essential for the compound’s role in modulating cellular processes and maintaining cellular homeostasis.
Properties
IUPAC Name |
methyl 4-(3-hydroxypropoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-14-11(13)9-3-5-10(6-4-9)15-8-2-7-12/h3-6,12H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKOGZHDDHKQJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-([1,2,3]Thiadiazol-5-ylsulfanyl)-propionic acid ethyl ester](/img/structure/B1320944.png)





